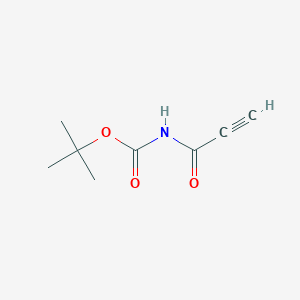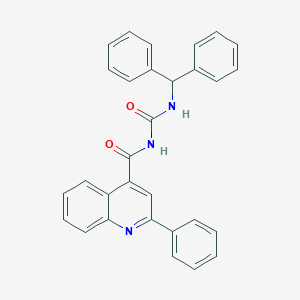
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has been used extensively in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Effets Biochimiques Et Physiologiques
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimalarial, anti-inflammatory, and anticancer activities. Additionally, it has been shown to have an inhibitory effect on the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- in lab experiments include its potential applications in various fields, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl-. One potential direction is the development of new compounds based on this compound that exhibit improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the use of this compound in combination with other drugs may lead to the development of new and more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is a multistep process that involves the reaction of quinoline with diphenylmethanone, followed by the reaction with chloroacetyl chloride and then with ammonia. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including antimalarial drugs, anti-inflammatory agents, and anticancer agents.
Propriétés
Numéro CAS |
171258-71-2 |
|---|---|
Nom du produit |
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- |
Formule moléculaire |
C30H23N3O2 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
N-(benzhydrylcarbamoyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O2/c34-29(25-20-27(21-12-4-1-5-13-21)31-26-19-11-10-18-24(25)26)33-30(35)32-28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,28H,(H2,32,33,34,35) |
Clé InChI |
ODUJYOZGYCYKRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Autres numéros CAS |
171258-71-2 |
Synonymes |
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



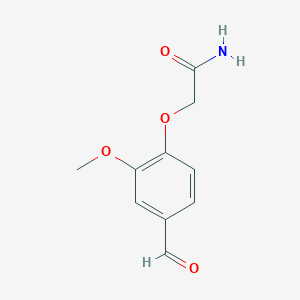

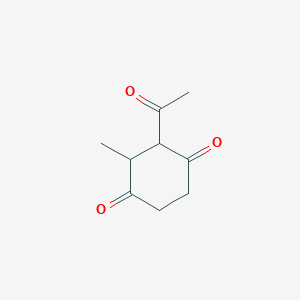

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
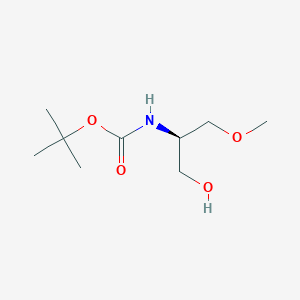
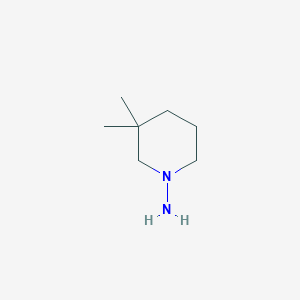
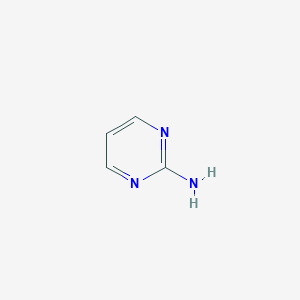
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)

